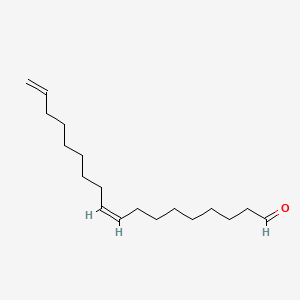

9,17-Octadecadienal, (Z)-

Description

Properties

CAS No. |

56554-35-9 |

|---|---|

Molecular Formula |

C18H32O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

(9Z)-octadeca-9,17-dienal |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,9-10,18H,1,3-8,11-17H2/b10-9- |

InChI Key |

RXORHYFDDNAOQS-KTKRTIGZSA-N |

Isomeric SMILES |

C=CCCCCCC/C=C\CCCCCCCC=O |

Canonical SMILES |

C=CCCCCCCC=CCCCCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-9,17-Octadecadienal: A Comprehensive Technical Guide to its Natural Occurrence in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9,17-Octadecadienal is an unsaturated fatty aldehyde that has been identified in various plant species. This technical guide provides an in-depth overview of its natural occurrence, quantitative data, putative biosynthetic pathways, and potential physiological roles within the plant kingdom. Detailed experimental methodologies for the extraction and analysis of this compound are also presented to facilitate further research and drug discovery efforts.

Natural Occurrence

(Z)-9,17-Octadecadienal has been reported in a select number of plant species, suggesting a specialized role rather than a ubiquitous presence. The identified plants span different families, indicating a potentially convergent evolution of its biosynthetic pathway or a broader, yet under-investigated, distribution. The known plant sources include:

-

Acanthaceae Family: Thunbergia grandiflora[1]

-

Araliaceae Family: Panax ginseng (Korean Ginseng)[2]

-

Asteraceae Family: Acmella uliginosa

-

Cucurbitaceae Family: Solena amplexicaulis[3]

Quantitative Data

Quantitative analysis of (Z)-9,17-Octadecadienal in plant tissues is limited, with the most comprehensive data available for Solena amplexicaulis. The concentration of this aldehyde can vary significantly between different plant parts, indicating tissue-specific biosynthesis or accumulation.

| Plant Species | Plant Part | Method of Analysis | Concentration (% of Extract) | Reference |

| Solena amplexicaulis | Tuber | Methanolic Extraction, GC-MS | 21.77 | [3] |

Table 1: Quantitative Occurrence of (Z)-9,17-Octadecadienal in Plants

Putative Biosynthesis

The precise biosynthetic pathway for (Z)-9,17-Octadecadienal in plants has not been fully elucidated. However, based on the well-established pathways for long-chain unsaturated fatty acids and fatty aldehydes, a putative pathway can be proposed. The biosynthesis likely originates from C18 unsaturated fatty acids, such as oleic acid (18:1) or linoleic acid (18:2). These fatty acids are synthesized in the plastids and the endoplasmic reticulum. The formation of the aldehyde is likely a result of enzymatic or non-enzymatic oxidation of the corresponding fatty acid precursor. Key enzymatic steps may involve lipoxygenases (LOX) and hydroperoxide lyases (HPL), which are known to be involved in the production of various aldehydes from polyunsaturated fatty acids.

Caption: Putative biosynthetic pathway of (Z)-9,17-Octadecadienal in plants.

Potential Physiological Roles

The specific physiological functions of (Z)-9,17-Octadecadienal in plants are not yet well understood. However, aldehydes in plants are generally known to be involved in a variety of biological processes. They can act as signaling molecules in response to biotic and abiotic stress, and some possess antimicrobial or insect-repelling properties. In the case of Solena amplexicaulis, it has been suggested that (Z)-9,17-Octadecadienal may contribute to the plant's overall antimicrobial activity. Further research is needed to elucidate the specific roles of this compound in plant defense, development, and interaction with the environment.

Experimental Protocols

The following provides a generalized yet detailed methodology for the extraction, identification, and quantification of (Z)-9,17-Octadecadienal from plant tissues, based on common practices for lipophilic compound analysis.

Extraction

-

Sample Preparation: Collect fresh plant material and either process immediately or flash-freeze in liquid nitrogen and store at -80°C to prevent degradation. Lyophilize the frozen tissue for 24-48 hours to remove water. Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Solvent Extraction:

-

Weigh approximately 1-5 g of the powdered plant material into a conical flask.

-

Add a suitable organic solvent. Methanol is a common choice for initial extraction as reported for Solena amplexicaulis. A non-polar solvent like hexane (B92381) can also be used for more targeted extraction of lipophilic compounds. A typical solvent-to-sample ratio is 10:1 (v/w).

-

Perform the extraction using one of the following methods:

-

Maceration: Let the sample soak in the solvent for 24-48 hours at room temperature with occasional shaking.

-

Soxhlet Extraction: Extract for 6-8 hours for exhaustive extraction.

-

Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes in an ultrasonic bath.

-

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the target compound.

-

Dry the resulting crude extract under a gentle stream of nitrogen gas.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Derivatization (Optional but Recommended for Aldehydes): Aldehydes can be reactive and may not chromatograph well. Derivatization to a more stable form, such as an oxime or a hydrazone, can improve peak shape and detection. A common method is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

-

Dissolve a known amount of the dried extract in a suitable solvent (e.g., ethyl acetate).

-

Add a solution of PFBHA in a buffer (e.g., phosphate (B84403) buffer, pH 7).

-

React for 1-2 hours at room temperature or with gentle heating.

-

Extract the derivatives with a non-polar solvent like hexane.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: A non-polar or semi-polar capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Splitless mode with an injector temperature of 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 2-5 minutes.

-

Ramp: 5-10°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Identification and Quantification:

-

Identification: Identify (Z)-9,17-Octadecadienal by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The mass spectrum should be matched against a commercial library (e.g., NIST, Wiley).

-

Quantification: Prepare a calibration curve using a series of known concentrations of an authentic standard of (Z)-9,17-Octadecadienal. The concentration in the sample can be determined by relating the peak area of the compound in the sample to the calibration curve. An internal standard (e.g., a deuterated fatty aldehyde or a fatty aldehyde with a different chain length) should be used to improve accuracy and precision.

-

Caption: General workflow for the analysis of (Z)-9,17-Octadecadienal.

Conclusion and Future Perspectives

(Z)-9,17-Octadecadienal is a naturally occurring plant aldehyde with a limited but varied distribution. The significant concentration found in the tuber of Solena amplexicaulis suggests a potentially important and specialized biological role. Future research should focus on screening a wider range of plant species to better understand its distribution in the plant kingdom. Elucidation of the specific biosynthetic pathway and the enzymes involved will provide valuable insights into its regulation and potential for biotechnological production. Furthermore, detailed investigations into its physiological functions, particularly its purported antimicrobial properties, could lead to the development of novel pharmaceuticals or agrochemicals. The experimental protocols outlined in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation.

References

The Enigmatic Path from a Common Fatty Acid to a Potent Semiochemical: A Technical Guide to the Biosynthesis of (Z)-9,17-Octadecadienal from Linoleic Acid

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the proposed biosynthetic pathway of (Z)-9,17-Octadecadienal, a significant semiochemical, from the ubiquitous precursor, linoleic acid. While the complete pathway is yet to be fully elucidated in a single organism, this document consolidates current knowledge on analogous insect pheromone biosynthesis to present a scientifically grounded, hypothetical route. This guide provides detailed experimental protocols for the characterization of each enzymatic step, offering a roadmap for researchers investigating this and similar biosynthetic pathways.

Introduction

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde that plays a crucial role in the chemical communication of various organisms. Its biosynthesis from linoleic acid, a common C18 polyunsaturated fatty acid, involves a multi-step enzymatic cascade that is distinct from the well-characterized plant oxylipin pathway. In insects, the production of such specific pheromones is a hallmark of sophisticated metabolic engineering, often involving a suite of specialized enzymes to modify the fatty acid backbone. This guide details the proposed enzymatic sequence, which includes desaturation, reduction, and oxidation steps, and provides the necessary experimental frameworks to investigate this complex biochemical transformation.

Proposed Biosynthetic Pathway of (Z)-9,17-Octadecadienal from Linoleic Acid

The conversion of linoleic acid to (Z)-9,17-Octadecadienal is hypothesized to proceed through the following key enzymatic steps, as illustrated in the pathway diagram below. This proposed pathway is based on established principles of insect pheromone biosynthesis, which frequently involve modifications of common fatty acids.

Caption: Proposed biosynthetic pathway of (Z)-9,17-Octadecadienal from linoleic acid.

Key Enzymes and Their Characterization

The biosynthesis of (Z)-9,17-Octadecadienal is contingent on the sequential action of several key enzyme families. The following sections provide an overview of these enzymes and detailed protocols for their experimental characterization.

Acyl-CoA Synthetase (ACSL)

The initiation of the biosynthetic pathway requires the activation of linoleic acid to its coenzyme A thioester, linoleoyl-CoA. This reaction is catalyzed by an Acyl-CoA synthetase.

ω-Desaturase

A critical and currently hypothetical step is the introduction of a terminal double bond at the ω-1 position (C-17) of linoleoyl-CoA. This transformation would be catalyzed by a specialized ω-desaturase, an enzyme not yet fully characterized in this specific context in insects.

This protocol describes the expression of a candidate insect desaturase gene in a heterologous system, such as the yeast Saccharomyces cerevisiae, to determine its function.

Objective: To determine if a candidate gene encodes an enzyme with ω-desaturase activity capable of converting linoleoyl-CoA to (Z,Z)-9,17-octadecadienoyl-CoA.

Materials:

-

Yeast expression vector (e.g., pYES2)

-

S. cerevisiae strain deficient in endogenous desaturases (e.g., an ole1 mutant)

-

Candidate ω-desaturase cDNA cloned into the expression vector

-

Yeast transformation reagents

-

Selective yeast growth media (with and without galactose)

-

Linoleic acid substrate

-

Reagents for fatty acid methyl ester (FAME) preparation (e.g., BF₃-methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Yeast Transformation: Transform the yeast strain with the expression vector containing the candidate desaturase gene. As a control, transform a separate batch of yeast with an empty vector.

-

Culture and Induction: Grow the transformed yeast in selective media containing glucose. To induce gene expression, transfer the cells to a medium containing galactose.

-

Substrate Feeding: Supplement the galactose-induced cultures with linoleic acid.

-

Lipid Extraction and FAME Preparation: After a suitable incubation period, harvest the yeast cells, extract the total lipids, and prepare fatty acid methyl esters (FAMEs) by transesterification.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. Look for a new peak corresponding to the methyl ester of (Z,Z)-9,17-octadecadienoic acid in the sample from the yeast expressing the candidate desaturase, which should be absent in the control. The mass spectrum of this new peak should be consistent with the expected structure.

Fatty Acyl-CoA Reductase (FAR)

The newly formed (Z,Z)-9,17-octadecadienoyl-CoA is then reduced to the corresponding alcohol, (Z,Z)-9,17-Octadecadien-1-ol, by a Fatty Acyl-CoA Reductase.

Objective: To quantify the activity of a purified or heterologously expressed FAR with (Z,Z)-9,17-octadecadienoyl-CoA as a substrate.

Materials:

-

Purified or recombinant FAR enzyme preparation

-

(Z,Z)-9,17-octadecadienoyl-CoA substrate (synthesized or enzymatically produced)

-

NADPH

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Reagents for lipid extraction (e.g., hexane:isopropanol)

-

Internal standard (e.g., a C17 fatty alcohol)

-

GC-MS for product analysis

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NADPH, and the FAR enzyme.

-

Initiation: Start the reaction by adding the (Z,Z)-9,17-octadecadienoyl-CoA substrate.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., acetic acid) and extract the lipid products with an organic solvent containing the internal standard.

-

GC-MS Analysis: Analyze the extracted products by GC-MS. Quantify the amount of (Z,Z)-9,17-Octadecadien-1-ol produced relative to the internal standard.

-

Enzyme Kinetics: To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate.

Alcohol Dehydrogenase/Oxidase (ADH/AOX)

The final step is the oxidation of the fatty alcohol, (Z,Z)-9,17-Octadecadien-1-ol, to the aldehyde, (Z)-9,17-Octadecadienal. This is catalyzed by an Alcohol Dehydrogenase or Oxidase.

Objective: To measure the activity of an ADH in converting (Z,Z)-9,17-Octadecadien-1-ol to the corresponding aldehyde.

Materials:

-

Purified or crude enzyme preparation containing ADH activity

-

(Z,Z)-9,17-Octadecadien-1-ol substrate

-

NAD⁺ (for dehydrogenase) or an appropriate electron acceptor (for oxidase)

-

Reaction buffer (e.g., glycine-NaOH buffer, pH 9.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and NAD⁺.

-

Baseline Reading: Add the enzyme preparation and record the baseline absorbance at 340 nm.

-

Reaction Initiation: Initiate the reaction by adding the (Z,Z)-9,17-Octadecadien-1-ol substrate.

-

Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the experimental protocols described above. These values are for illustrative purposes and will vary depending on the specific enzymes and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| ω-Desaturase | Linoleoyl-CoA | 10 - 50 | 5 - 20 | 7.0 - 7.5 | 25 - 30 |

| Fatty Acyl-CoA Reductase | (Z,Z)-9,17-Octadecadienoyl-CoA | 5 - 25 | 50 - 200 | 7.0 - 8.0 | 30 - 37 |

| Alcohol Dehydrogenase | (Z,Z)-9,17-Octadecadien-1-ol | 20 - 100 | 100 - 500 | 8.5 - 9.5 | 25 - 35 |

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows for investigating the biosynthesis of (Z)-9,17-Octadecadienal.

Caption: Workflow for functional characterization of a candidate ω-desaturase.

Caption: Logical relationship of enzymatic steps in the proposed pathway.

Conclusion

The biosynthesis of (Z)-9,17-Octadecadienal from linoleic acid in insects represents a fascinating example of metabolic diversification. While the precise enzymatic machinery remains an active area of research, the proposed pathway and the detailed experimental protocols provided in this guide offer a solid foundation for its elucidation. The identification and characterization of the key enzymes, particularly the hypothetical ω-desaturase, will not only advance our understanding of insect chemical ecology but also open avenues for the biotechnological production of this and other valuable semiochemicals for applications in pest management and beyond.

Chemical and physical properties of (Z)-9,17-Octadecadienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde with potential applications in various scientific fields, including chemical ecology and biomedicine. This technical guide provides an in-depth overview of its chemical and physical properties, alongside detailed hypothetical and generalized experimental protocols for its synthesis, purification, and characterization. Furthermore, this document explores the known biological activities of related unsaturated aldehydes, offering insights into the potential mechanisms of action of (Z)-9,17-Octadecadienal. The information is structured to serve as a valuable resource for researchers and professionals engaged in the study and application of this and similar bioactive molecules.

Chemical and Physical Properties

(Z)-9,17-Octadecadienal is a C18 unsaturated aldehyde characterized by a cis double bond at the 9-position and a terminal double bond at the 17-position. Its chemical structure and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₂O | [1] |

| Molecular Weight | 264.45 g/mol | [1] |

| CAS Number | 56554-35-9 | [1] |

| IUPAC Name | (9Z)-octadeca-9,17-dienal | [1] |

| Boiling Point (Predicted) | 360.6 ± 21.0 °C at 760 mmHg | |

| Density (Predicted) | 0.848 ± 0.06 g/cm³ | |

| XLogP3 (Predicted) | 6.7 | [2] |

| Kovats Retention Index (Standard Non-Polar) | 2297 | [1] |

| Kovats Retention Index (Standard Polar) | 2372 | [1] |

Experimental Protocols

Representative Synthesis Protocol

A potential synthetic approach could involve a Wittig reaction to create the Z-configured double bond, followed by the introduction of the terminal double bond.

Objective: To synthesize (Z)-9,17-Octadecadienal.

Materials:

-

9-Oxononanal

-

(8-Bromooctyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Reagents for terminal olefination (e.g., Tebbe or Petasis reagent)

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (8-bromooctyl)triphenylphosphonium bromide in anhydrous THF. Cool the solution to 0°C in an ice bath. Slowly add a strong base (e.g., n-butyllithium) dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide.

-

Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of 9-oxononanal in anhydrous THF to the ylide solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product containing the bromo-alkene intermediate.

-

Purification of Intermediate: Purify the crude bromo-alkene by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (B1210297) as the eluent.

-

Terminal Olefination: Dissolve the purified bromo-alkene in an appropriate anhydrous solvent. Add the chosen olefination reagent (e.g., Tebbe or Petasis reagent) under an inert atmosphere and stir at the recommended temperature and time for the specific reagent.

-

Final Workup and Purification: Quench the reaction carefully according to the specifications of the olefination reagent used. Perform an aqueous workup and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the final product, (Z)-9,17-Octadecadienal, by column chromatography.

General Purification Protocol for Unsaturated Aldehydes

Unsaturated aldehydes can be prone to oxidation and polymerization. Purification should be carried out efficiently and under mild conditions.

Objective: To purify (Z)-9,17-Octadecadienal from reaction byproducts and impurities.

Methodology:

-

Bisulfite Extraction (Optional, for removing non-aldehyde impurities): This method is effective for separating aldehydes from other organic compounds.[3][4]

-

Dissolve the crude product in a water-miscible solvent like methanol (B129727) or THF.[3]

-

Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde forms a water-soluble bisulfite adduct.

-

Add an immiscible organic solvent (e.g., diethyl ether) and water to the mixture and transfer to a separatory funnel.

-

Separate the layers. The aqueous layer will contain the aldehyde-bisulfite adduct.

-

To recover the aldehyde, basify the aqueous layer with sodium hydroxide, which will reverse the reaction.[3]

-

Extract the liberated aldehyde with an organic solvent, wash, dry, and concentrate.

-

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate.

-

Dissolve the crude aldehyde in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized (Z)-9,17-Octadecadienal.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Expected Results: The GC chromatogram should show a single major peak corresponding to (Z)-9,17-Octadecadienal. The mass spectrum is expected to show the molecular ion peak (M+) at m/z 264 and characteristic fragmentation patterns for a long-chain unsaturated aldehyde, including a base peak at m/z 82 and M-18 (loss of water) and M-46 ions.[5][6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR:

-

Aldehyde proton (-CHO): A characteristic signal is expected around 9.7-9.8 ppm.[7][8]

-

Olefinic protons (-CH=CH-): Protons of the Z-configured double bond at C9-C10 are expected to appear in the range of 5.3-5.5 ppm, typically as a multiplet. Protons of the terminal double bond at C17 are expected around 4.9-5.1 ppm and 5.7-5.9 ppm.

-

Allylic protons: Protons adjacent to the double bonds will appear around 2.0-2.3 ppm.[9]

-

Methylene (B1212753) protons (-CH₂-): A large signal envelope for the aliphatic chain will be observed between 1.2-1.6 ppm.

-

-

¹³C NMR:

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of (Z)-9,17-Octadecadienal are limited. However, the broader class of unsaturated aldehydes is known to possess significant biological effects.

Antimicrobial and Cytotoxic Activity

Unsaturated aldehydes are recognized for their antimicrobial and cytotoxic properties.[11][12][13] The reactivity of the α,β-unsaturated aldehyde moiety (if present, which is not the case for the title compound's primary structure, but can be a metabolic product) allows for Michael addition reactions with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione.[14][15] This can lead to enzyme inactivation and disruption of cellular redox balance, ultimately causing cell death. Saturated and other unsaturated aldehydes can also exert toxicity by forming adducts with proteins and DNA.[16] Highly toxic aldehydes tend to cause cellular damage primarily through protein damage.[16]

Role as a Semiochemical

Long-chain aldehydes are common components of insect pheromones and other semiochemicals, playing crucial roles in communication.[17][18][19] They are involved in attracting mates, signaling alarm, or marking trails. The specific stereochemistry and position of the double bonds are often critical for their biological activity. While there is no direct evidence for (Z)-9,17-Octadecadienal acting as a pheromone, its structure is consistent with that of known insect semiochemicals.

Potential Signaling Pathways

At sub-toxic concentrations, some aldehydes can act as signaling molecules, modulating cellular pathways involved in inflammation, oxidative stress response, and cell proliferation.[20] For instance, reactive aldehydes can activate stress-response pathways such as the NF-κB and MAPK pathways.[20][21] Given the reactivity of aldehydes, it is plausible that (Z)-9,17-Octadecadienal could interact with cellular signaling components, but specific pathways remain to be elucidated.

Visualizations

Experimental Workflow for Characterization

Caption: General Experimental Workflow for the Characterization of (Z)-9,17-Octadecadienal.

Hypothetical Signaling Interaction

Caption: Hypothetical Interaction of an Unsaturated Aldehyde with a Cellular Signaling Pathway.

References

- 1. 9,17-Octadecadienal (Z) | C18H32O | CID 5365667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9,17-Octadecadienal | C18H32O | CID 6431297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Workup [chem.rochester.edu]

- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. fiveable.me [fiveable.me]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the antimicrobial and cytotoxic activities of twenty unsaturated sesquiterpene dialdehydes from plants and mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Production and release of (Z,E)-9,12-tetradecadienal by sex pheromone glands of females ofPlodia interpunctella (lepidoptera: pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to (Z)-9,17-Octadecadienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9,17-Octadecadienal (CAS Number: 56554-35-9) is a long-chain unsaturated aldehyde that has been identified as a significant phytochemical component in the tuber of Solena amplexicaulis.[1][2][3] Preliminary research indicates its potential as a bioactive compound, with reported antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, and a detailed discussion of its potential biological activities and mechanisms of action based on current knowledge of related long-chain aldehydes. Experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

(Z)-9,17-Octadecadienal is a C18 fatty aldehyde characterized by a cis double bond at the 9th position and a terminal double bond at the 17th position. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of (Z)-9,17-Octadecadienal

| Property | Value | Source |

| CAS Number | 56554-35-9 | ChemIDplus, EPA DSSTox |

| Molecular Formula | C₁₈H₃₂O | PubChem[4] |

| Molecular Weight | 264.45 g/mol | PubChem[4] |

| IUPAC Name | (9Z)-octadeca-9,17-dienal | PubChem[4] |

| Synonyms | (Z)-9,17-Octadecadienal, 9,17-Octadecadienal, (Z)- | PubChem[4] |

| Boiling Point (Predicted) | 360.6 ± 21.0 °C | ChemicalBook |

| Density (Predicted) | 0.848 ± 0.06 g/cm³ | ChemicalBook |

| LogP (Predicted) | 6.7 | PubChem[4] |

| Appearance | Not specified (likely an oil at room temperature) | Inferred from structure |

| Solubility | Predicted to be poorly soluble in water | Inferred from LogP |

Synthesis

A specific, peer-reviewed synthesis of (Z)-9,17-Octadecadienal has not been reported in the literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of long-chain unsaturated aldehydes and insect pheromones, such as the Wittig reaction.[5][6][7][8][9] A proposed two-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned via a Wittig reaction between 9-decenal (B1583488) and the ylide generated from 8-bromooct-1-ene.

Caption: Proposed Wittig reaction synthesis of (Z)-9,17-Octadecadienal.

Experimental Protocol for Synthesis

Step 1: Synthesis of (8-Octen-1-yl)triphenylphosphonium Bromide

-

To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add 8-bromooct-1-ene (1.0 eq).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Filter the precipitate, wash with cold toluene, and dry under vacuum to yield (8-octen-1-yl)triphenylphosphonium bromide.

Step 2: Synthesis of (Z)-9,17-Octadecadienal via Wittig Reaction

-

Suspend (8-octen-1-yl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide (a characteristic orange-red color should appear).

-

Cool the reaction mixture back to -78 °C and add a solution of 9-decenal (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure (Z)-9,17-Octadecadienal. The Z-selectivity is generally favored with non-stabilized ylides.[7][8]

Biological Activity and Mechanism of Action

While (Z)-9,17-Octadecadienal has been reported to possess antimicrobial properties, detailed studies on its specific activity and mechanism are lacking.[1][2][3] However, the bioactivity of long-chain aldehydes is a subject of growing interest, and insights can be drawn from related compounds.[10][11]

Antimicrobial Activity

Long-chain aldehydes are known to exhibit antimicrobial effects against a range of microorganisms. The proposed mechanism of action for these compounds generally involves the disruption of microbial cell membranes. The lipophilic hydrocarbon chain facilitates insertion into the lipid bilayer, while the reactive aldehyde group can interact with membrane proteins and lipids, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Table 2: Potential Antimicrobial Activity Profile of (Z)-9,17-Octadecadienal (Hypothetical)

| Microbial Type | Predicted Activity | Putative Mechanism |

| Gram-positive bacteria | Moderate to High | Disruption of cell membrane integrity. |

| Gram-negative bacteria | Moderate | Disruption of outer and inner membranes. |

| Fungi | Moderate | Disruption of fungal cell membrane. |

Signaling Pathways

The interaction of aldehydes with cellular components suggests they may modulate various signaling pathways. Aldehydes can induce oxidative stress, which in turn can activate stress-response pathways. In mammalian cells, lipid peroxidation-derived aldehydes are known to modulate signaling pathways related to inflammation and cell death.[12] It is plausible that (Z)-9,17-Octadecadienal could exert its biological effects through similar mechanisms.

Caption: Postulated mechanism of antimicrobial action.

Experimental Protocols for Biological Evaluation

To substantiate the potential antimicrobial activity of (Z)-9,17-Octadecadienal, standardized in vitro assays are necessary.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of a compound against various microorganisms.

Protocol:

-

Prepare a stock solution of (Z)-9,17-Octadecadienal in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes in broth without the compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination.

Conclusion

(Z)-9,17-Octadecadienal is a naturally occurring long-chain aldehyde with potential antimicrobial properties. While research specifically on this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and the known activities of related molecules. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action, which could lead to the development of novel antimicrobial agents.

References

- 1. Phytochemical Profiling of Leaf, Stem, and Tuber Parts of Solena amplexicaulis (Lam.) Gandhi Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 9,17-Octadecadienal (Z) | C18H32O | CID 5365667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]

- 12. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of (Z)-9,17-Octadecadienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the long-chain unsaturated aldehyde, (Z)-9,17-Octadecadienal. The information is presented to be a valuable resource for researchers in various fields, including but not limited to pheromone synthesis, lipidomics, and the development of novel therapeutic agents. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of the compound, alongside generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key quantitative data available for (Z)-9,17-Octadecadienal, providing a clear and concise reference for its spectroscopic signature.

Table 1: ¹³C NMR Spectroscopic Data

While a definitive peer-reviewed publication detailing the complete assignment of the ¹³C NMR spectrum for (Z)-9,17-Octadecadienal is not publicly available, data from spectroscopic databases indicate its existence. The expected chemical shifts are generally predictable based on the structure of a long-chain aldehyde with two double bonds.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Aldehyde) | ~202 |

| C=C (Olefinic) | ~128-132 |

| CH₂ adjacent to C=O | ~44 |

| CH₂ adjacent to C=C | ~27-33 |

| Aliphatic CH₂ | ~22-30 |

| CH₃ (Terminal) | ~14 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Table 2: Mass Spectrometry Data (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) data for (Z)-9,17-Octadecadienal is available through the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1] The key identifying features from the mass spectrum are presented below.

| Parameter | Value | Source |

| Molecular Weight | 264.4 g/mol | PubChem[1] |

| Top Peak (m/z) | 67 | NIST[1] |

| 2nd Highest Peak (m/z) | 81 | NIST[1] |

| 3rd Highest Peak (m/z) | 41 | NIST[1] |

| Kovats Retention Index (Standard Non-Polar) | 2297 | NIST[1] |

| Kovats Retention Index (Standard Polar) | 2372 | NIST[1] |

Table 3: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum for (Z)-9,17-Octadecadienal is noted in public databases.[1] The characteristic absorption bands for a long-chain unsaturated aldehyde are expected in the following regions.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| C=O (Aldehyde) Stretch | ~1720-1740 |

| C-H (Aldehyde) Stretch | ~2720 and ~2820 |

| C=C (Olefinic) Stretch | ~1640-1680 |

| =C-H (Olefinic) Bend | ~675-1000 |

| C-H (Aliphatic) Stretch | ~2850-2960 |

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of long-chain unsaturated aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for obtaining a ¹³C NMR spectrum of a long-chain aldehyde like (Z)-9,17-Octadecadienal would involve the following steps:

-

Sample Preparation: A sample of approximately 10-50 mg of (Z)-9,17-Octadecadienal is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or C₆D₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 100 MHz or higher for ¹³C nuclei.

-

Data Acquisition: A standard pulse program for ¹³C NMR with proton decoupling is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for the quantitative observation of all carbon signals, and a spectral width that encompasses the expected chemical shift range for all carbon atoms in the molecule.

Mass Spectrometry (GC-MS)

The GC-MS data for (Z)-9,17-Octadecadienal is typically obtained using a gas chromatograph coupled to a mass spectrometer. A representative protocol is as follows:

-

Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column (e.g., a non-polar HP-1 or a polar CP-Wax 52CB column). The oven temperature is programmed to ramp up, allowing for the separation of the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As (Z)-9,17-Octadecadienal elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

For a vapor phase IR spectrum, the following methodology is generally employed:

-

Sample Preparation: A small amount of the liquid sample is injected into a heated gas cell. The temperature is maintained at a level sufficient to keep the compound in the vapor phase without causing thermal decomposition.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: An infrared beam is passed through the gas cell. The detector measures the amount of light that is transmitted through the sample at each wavelength. The resulting interferogram is then mathematically converted into an absorbance or transmittance spectrum using a Fourier transform.

Signaling Pathways and Experimental Workflows

Long-chain unsaturated aldehydes, such as (Z)-9,17-Octadecadienal, are known to be involved in various biological processes, particularly as insect pheromones. The biosynthesis of these compounds typically originates from fatty acid metabolism. Below is a generalized diagram of a moth pheromone biosynthesis pathway, which illustrates the potential synthetic route for an 18-carbon di-unsaturated aldehyde.

Caption: Generalized biosynthetic pathway for an 18-carbon di-unsaturated aldehyde insect pheromone.

The diagram above illustrates a plausible biosynthetic pathway for (Z)-9,17-Octadecadienal, starting from acetyl-CoA and proceeding through fatty acid synthesis, desaturation, reduction, and finally oxidation to the aldehyde. This pathway is a common route for the production of moth sex pheromones.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of Long-Chain Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Long-chain unsaturated aldehydes, a class of lipid-derived molecules, are emerging from the shadows of cellular metabolism to reveal a complex and often contradictory biological role. Once primarily considered mere cytotoxic byproducts of lipid peroxidation, these reactive molecules are now recognized as potent signaling mediators, capable of orchestrating a diverse range of cellular responses. This technical guide provides an in-depth exploration of the biological activities of long-chain unsaturated aldehydes, offering a comprehensive resource for researchers in drug discovery and development. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail experimental protocols for their study, and visualize the intricate signaling pathways they command.

The Dual Nature: From Toxic Insult to Signaling Cue

Long-chain unsaturated aldehydes are characterized by a hydrocarbon chain of ten or more carbons and at least one carbon-carbon double bond in conjugation with an aldehyde functional group. A prominent source of these molecules in biological systems is the peroxidation of polyunsaturated fatty acids within cell membranes, a process often associated with oxidative stress.[1][2] The reactivity of the α,β-unsaturated aldehyde moiety allows these molecules to readily form covalent adducts with cellular nucleophiles, such as the thiol groups of cysteine residues and the amino groups of lysine (B10760008) and histidine residues in proteins, as well as with nucleic acids.[2][3][4]

This reactivity is the basis for their cytotoxic effects. At high concentrations, these aldehydes can cause widespread protein and DNA damage, leading to cellular dysfunction and, ultimately, apoptosis or necrosis.[3][5] However, at lower, physiological concentrations, this same reactivity enables them to function as signaling molecules, modulating the activity of key proteins in various cellular pathways.[1][6] This dual functionality positions long-chain unsaturated aldehydes as critical players in both pathological processes and normal physiological regulation.

Quantitative Insights: A Comparative Look at Biological Activity

The biological potency of long-chain unsaturated aldehydes varies significantly depending on their specific chemical structure, the cell type, and the biological endpoint being measured. The following tables summarize key quantitative data from the literature, providing a comparative overview of their cytotoxic and antimicrobial activities.

Table 1: Cytotoxicity of Long-Chain Unsaturated Aldehydes (IC₅₀ Values)

| Aldehyde | Cell Line | IC₅₀ Value | Reference(s) |

| 4-Hydroxy-2-nonenal (HNE) | SH-SY5Y (human neuroblastoma) | >5 µM (at 4 hr) | [7] |

| Human osteoarthritic chondrocytes | ≥20 µM | [8] | |

| Jurkat T cells | >10 µM (antiproliferative) | [9] | |

| Decanal | HeLa (human cervical cancer) | <<20 µg/mL | [5] |

| Octanal | HeLa (human cervical cancer) | <<20 µg/mL | [5] |

| 2-Nonenal | HaCaT (human keratinocytes) | ~100 µM (cytotoxic) | [10] |

| 2,4-Octadienal | HeLa (human cervical cancer) | Not specified, but cytotoxic | Not specified |

| trans,trans-2,4-Decadienal | HeLa (human cervical cancer) | Not specified, but cytotoxic | Not specified |

Table 2: Antimicrobial Activity of Long-Chain Unsaturated Aldehydes (MIC Values)

| Aldehyde | Microorganism | MIC Value | Reference(s) |

| Decanal | Escherichia coli | Inhibitory effect observed | [5][6] |

| Staphylococcus aureus | 0.02% (for citral, a related aldehyde) | [11] | |

| Saccharomyces cerevisiae | >6.25 µL/mL (for sweet orange oil containing decanal) | [5] | |

| Octanal | Escherichia coli | Inhibitory effect observed | [5] |

| Staphylococcus aureus | Inhibitory effect observed | [5] | |

| 2,4-Octadienal | Escherichia coli | 0.122 µL/mL | [12] |

| Staphylococcus aureus | 0.122 µL/mL | [12] | |

| Pseudomonas aeruginosa | 1.95 µL/mL | [12] | |

| Candida albicans | 0.031 µL/mL | [12] | |

| Aspergillus fumigatus | 0.001 µL/mL | [12] | |

| trans,trans-2,4-Decadienal | Escherichia coli | Not specified | [12] |

| Staphylococcus aureus | Not specified | [12] | |

| Pseudomonas aeruginosa | 3.90 µL/mL | [12] | |

| Candida albicans | 0.122 µL/mL | [12] | |

| Aspergillus fumigatus | 0.244 µL/mL | [12] |

Key Signaling Pathways Modulated by Long-Chain Unsaturated Aldehydes

Long-chain unsaturated aldehydes exert their influence on a multitude of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and apoptosis pathways being among the most extensively studied.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

Long-chain unsaturated aldehydes, particularly HNE, have a bimodal effect on the NF-κB pathway. At low concentrations, HNE can activate the IKK complex, leading to NF-κB activation.[13][14] However, at higher concentrations, HNE can directly modify and inhibit components of the IKK complex, thereby suppressing NF-κB activation.[13] This dual regulation highlights the concentration-dependent nature of aldehyde signaling.

The Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

Long-chain unsaturated aldehydes, such as HNE, are potent inducers of apoptosis, primarily through the intrinsic pathway.[8] HNE can directly cause mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm.[7] Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the hallmark features of apoptosis. Furthermore, HNE can modulate the expression of Bcl-2 family proteins, decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax, further promoting mitochondrial outer membrane permeabilization.[8][14]

Experimental Protocols for Studying Long-Chain Unsaturated Aldehydes

Investigating the biological effects of long-chain unsaturated aldehydes requires a robust set of experimental techniques. Below are detailed protocols for key assays.

Preparation of Aldehyde Solutions for In Vitro Studies

Due to their hydrophobic nature, proper preparation of long-chain unsaturated aldehyde solutions is critical for accurate and reproducible results in cell-based assays.

Materials:

-

Long-chain unsaturated aldehyde (e.g., 4-hydroxy-2-nonenal, decanal)

-

Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, amber glass vials

-

Cell culture medium

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10-100 mM) of the aldehyde in anhydrous ethanol or DMSO. Store this stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare working solutions by diluting the stock solution in serum-free cell culture medium to the desired final concentrations. It is crucial to add the aldehyde stock solution to the medium while vortexing to ensure proper dispersion and prevent precipitation.

-

The final concentration of the solvent (ethanol or DMSO) in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium containing the same concentration of solvent without the aldehyde) must be included in all experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Long-chain unsaturated aldehyde solutions

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.

-

Remove the medium and replace it with 100 µL of medium containing various concentrations of the long-chain unsaturated aldehyde. Include a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the aldehyde concentration.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.

Materials:

-

Cells treated with long-chain unsaturated aldehydes

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)

-

Fluorescence microscope or flow cytometer

Procedure (for fluorescence microscopy):

-

Grow and treat cells on glass coverslips.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[2][6][12][15][16]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or expression levels of proteins in signaling pathways.

Materials:

-

Cell lysates from aldehyde-treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[1][7][17]

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.[1][18]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

-

Densitometric analysis can be performed to quantify protein levels, which should be normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Long-chain unsaturated aldehydes are no longer viewed as simple cytotoxic molecules but as complex signaling entities with a profound impact on cellular function. Their ability to modulate key pathways such as NF-κB and apoptosis underscores their importance in both health and disease. For drug development professionals, these molecules and the pathways they regulate represent a rich landscape of potential therapeutic targets. A deeper understanding of the structure-activity relationships of these aldehydes, their specific protein targets, and their downstream signaling consequences will be crucial for harnessing their therapeutic potential while mitigating their toxic effects. Future research should focus on developing specific inhibitors or scavengers for pathological aldehyde production and on designing novel therapeutics that mimic the beneficial signaling properties of these fascinating molecules.

References

- 1. oxfordbiomed.com [oxfordbiomed.com]

- 2. clyte.tech [clyte.tech]

- 3. benchchem.com [benchchem.com]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. researchtweet.com [researchtweet.com]

- 6. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 7. researchgate.net [researchgate.net]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

Discovery and Analysis of (Z)-9,17-Octadecadienal in Solena amplexicaulis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, identification, and potential biological activities of (Z)-9,17-Octadecadienal, a long-chain unsaturated aldehyde found in the tuberous roots of Solena amplexicaulis. The document provides a comprehensive overview of the analytical techniques used for its characterization, detailed experimental protocols, and an exploration of its prospective antimicrobial and anti-inflammatory properties based on existing literature on structurally related compounds. This guide is intended to serve as a foundational resource for further research and development of (Z)-9,17-Octadecadienal as a potential therapeutic agent.

Introduction

Solena amplexicaulis, a member of the Cucurbitaceae family, is a perennial climber traditionally used in various systems of medicine. Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites. Notably, the tuber of S. amplexicaulis has been identified as a significant source of the unsaturated aldehyde, (Z)-9,17-Octadecadienal.[1][2] Aldehydes, as a class of organic compounds, are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects, making them promising candidates for drug discovery. This guide focuses on the technical aspects of the identification of (Z)-9,17-Octadecadienal in S. amplexicaulis and provides a framework for its further investigation.

Quantitative Data Presentation

The identification and quantification of (Z)-9,17-Octadecadienal in the methanolic extract of Solena amplexicaulis tubers were primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS).[1] The following tables summarize the key quantitative data obtained from these analyses.

Table 1: GC-MS Data for (Z)-9,17-Octadecadienal in Solena amplexicaulis Tuber Extract [1]

| Parameter | Value |

| Compound Name | (Z)-9,17-Octadecadienal |

| Plant Part | Tuber |

| Peak Area (%) | 21.77 |

| Retention Time (min) | Not specified in the primary source |

| Molecular Formula | C18H32O |

| Molecular Weight ( g/mol ) | 264.4 |

Table 2: Physicochemical Properties of (Z)-9,17-Octadecadienal [3][4]

| Property | Value |

| IUPAC Name | (9Z)-octadeca-9,17-dienal |

| CAS Number | 56554-35-9 |

| PubChem CID | 5365667 |

| Exact Mass | 264.245315640 Da |

| Kovats Retention Index (Standard non-polar) | 2297 |

| Kovats Retention Index (Standard polar) | 2372 |

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and bioactivity assessment of (Z)-9,17-Octadecadienal. While some protocols are derived directly from the study on Solena amplexicaulis, others are adapted from established methods for the analysis of similar compounds.

General Experimental Workflow

The overall process for the discovery and preliminary bioactivity screening of (Z)-9,17-Octadecadienal from Solena amplexicaulis can be visualized as a logical workflow.

Extraction of (Z)-9,17-Octadecadienal

The following protocol is based on the method used for the phytochemical profiling of S. amplexicaulis.[2]

-

Plant Material Preparation: Collect fresh tubers of S. amplexicaulis, wash them thoroughly, shade-dry, and grind them into a fine powder.

-

Soxhlet Extraction:

-

Place 50 g of the powdered tuber material into a Soxhlet extractor.

-

Extract with 250 mL of methanol (B129727) at 60-65°C for 24 hours.

-

-

Solvent Evaporation:

-

Concentrate the methanolic extract using a rotary vacuum evaporator to obtain a viscous, semi-solid mass.

-

This crude extract is then used for subsequent analysis and bioassays.

-

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the GC-MS analysis of long-chain aldehydes, adapted from established methods.

-

Sample Preparation: Dissolve a small amount of the crude methanolic extract in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC-MS System: An Agilent GC-MS-5975C system or equivalent can be used.[1][2]

-

Chromatographic Conditions:

-

Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 1 min.

-

Ramp 1: Increase to 175°C at 10°C/min.

-

Ramp 2: Increase to 225°C at 6°C/min.

-

Ramp 3: Increase to 300°C at 4°C/min.

-

Final hold: 300°C for 20 min.

-

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 250°C.

-

Mass Range: Scan from m/z 50 to 520.

-

-

Compound Identification:

-

Identify the compounds by comparing their mass spectra with the data from the National Institute of Standards and Technology (NIST) library.

-

Further confirmation can be achieved by comparing their retention indices with literature values.

-

Bioassay-Guided Isolation and Purification

For obtaining pure (Z)-9,17-Octadecadienal for detailed bioactivity studies, a bioassay-guided fractionation and purification approach is recommended.

-

Initial Fractionation:

-

Subject the crude methanolic extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).

-

Test each fraction for the desired biological activity (e.g., antimicrobial).

-

-

Column Chromatography:

-

Fractionate the most active fraction using column chromatography over silica (B1680970) gel.

-

Elute with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

-

Thin Layer Chromatography (TLC):

-

Monitor the fractions from the column chromatography using TLC.

-

Use a suitable solvent system (e.g., hexane:ethyl acetate, 9:1) to achieve good separation.

-

Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Preparative HPLC:

-

For final purification, use preparative High-Performance Liquid Chromatography (HPLC) on the semi-purified fractions.

-

A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) is commonly used for separating lipids.

-

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The following is a standard broth microdilution protocol to determine the MIC of the purified compound.

-

Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to an exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of Test Compound: Prepare a stock solution of the purified (Z)-9,17-Octadecadienal in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the purified (Z)-9,17-Octadecadienal for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

-

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Potential Biological Activities and Mechanisms of Action

While specific bioactivity data for (Z)-9,17-Octadecadienal from S. amplexicaulis is limited to a mention of its antimicrobial property, the broader class of unsaturated aldehydes has been studied more extensively.[1]

Antimicrobial Activity

Unsaturated aldehydes are known to possess significant antimicrobial properties. Their mechanism of action is believed to involve the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[2][5]

Proposed Mechanism of Antimicrobial Action

The following diagram illustrates the proposed mechanism by which unsaturated aldehydes exert their antimicrobial effects.

Anti-inflammatory Activity

Many natural products containing aldehyde functionalities have demonstrated anti-inflammatory properties. One of the key mechanisms is the inhibition of pro-inflammatory mediators such as nitric oxide (NO). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of a compound to suppress NO production in activated macrophages is a strong indicator of its anti-inflammatory potential.

Conclusion

(Z)-9,17-Octadecadienal, identified in the tubers of Solena amplexicaulis, represents a promising natural product for further investigation. This guide provides a comprehensive overview of the methodologies for its extraction, identification, and preliminary bioactivity assessment. The presented protocols, along with the data on related compounds, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this unsaturated aldehyde. Future research should focus on the large-scale isolation and purification of (Z)-9,17-Octadecadienal to enable comprehensive in vitro and in vivo studies to validate its antimicrobial and anti-inflammatory activities and to elucidate its precise mechanisms of action.

References

- 1. Bioassay-guided isolation and characterization of lead antimicrobial compounds from Acacia hydaspica plant extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

The Sentinel Aldehyde: A Technical Deep Dive into the Defensive Role of (Z)-9,17-Octadecadienal in Plants

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the emerging role of (Z)-9,17-Octadecadienal in plant defense mechanisms.

This whitepaper delves into the current understanding of the long-chain unsaturated aldehyde, (Z)-9,17-Octadecadienal, as a potential key player in the sophisticated defense arsenal (B13267) of plants. While research on this specific molecule is nascent, this guide consolidates the available data, explores putative biosynthetic and signaling pathways, and provides detailed experimental protocols to facilitate further investigation into its promising antimicrobial and potential anti-herbivore properties.

Introduction

Plants, as sessile organisms, have evolved a complex array of chemical defenses to thwart attacks from a myriad of pathogens and herbivores. Among these defenses, volatile organic compounds (VOCs) play a crucial role in both direct deterrence and indirect defense strategies, such as attracting natural enemies of herbivores.[1][2] (Z)-9,17-Octadecadienal, a C18 unsaturated aldehyde, has been identified as a component of the volatile profile of several plant species, including Thunbergia grandiflora and Solena amplexicaulis. Notably, in Solena amplexicaulis, it is a major phytochemical in the tuber extract and has been reported to possess antimicrobial properties. This guide aims to provide a detailed technical overview of (Z)-9,17-Octadecadienal, from its biosynthesis to its potential applications in crop protection and drug development.

Putative Biosynthesis of (Z)-9,17-Octadecadienal

The biosynthesis of long-chain unsaturated aldehydes in plants is intrinsically linked to fatty acid metabolism. While the precise pathway for (Z)-9,17-Octadecadienal has not been fully elucidated, a putative pathway can be constructed based on known enzymatic reactions in plant lipid metabolism. The synthesis likely originates from oleic acid (18:1Δ⁹), a common C18 fatty acid.

The key steps are hypothesized to be:

-

Desaturation: A specific fatty acid desaturase introduces a terminal double bond at the ω-1 position (C-17) of oleic acid. While terminal desaturases are uncommon, their existence in some plant species for specific fatty acids is known.

-

Reduction: The resulting (Z)-9,17-octadecadienoic acid is then reduced to the corresponding aldehyde. This reduction is likely catalyzed by a fatty acyl-CoA reductase (FAR) or a similar enzyme that converts the fatty acid to an alcohol, which is then oxidized to an aldehyde.[3][4][5][6]

Caption: Putative biosynthetic pathway of (Z)-9,17-Octadecadienal from oleic acid.

Role in Plant Defense

The documented antimicrobial activity of (Z)-9,17-Octadecadienal suggests a role in protecting plants against pathogenic fungi and bacteria. Unsaturated aldehydes are known to be reactive molecules that can disrupt cellular processes in microorganisms.

While direct evidence of its anti-herbivore activity is currently lacking, other unsaturated aldehydes, such as green leaf volatiles (GLVs), are well-known for their roles in plant defense against insects.[1][7] They can act as direct feeding deterrents or as signals to attract predatory insects that prey on the herbivores.[1][7] It is plausible that (Z)-9,17-Octadecadienal could function similarly.

Table 1: Quantitative Data on the Presence of (Z)-9,17-Octadecadienal in Plants

| Plant Species | Plant Part | Peak Area (%) in Extract | Reference |

| Solena amplexicaulis | Tuber | 21.77 | - |

Note: Further quantitative studies are required to determine the concentration of (Z)-9,17-Octadecadienal in different plant tissues and its induction under stress conditions.

Potential Signaling Pathways

Upon tissue damage by herbivores or pathogens, plants initiate complex signaling cascades to mount a defense response. Key signaling molecules include jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene.[1] It is hypothesized that the production and release of (Z)-9,17-Octadecadienal could be triggered by these pathways. Conversely, as a reactive aldehyde, it may also act as a signaling molecule itself, potentially by modifying proteins and activating downstream defense gene expression.

References

- 1. mdpi.com [mdpi.com]

- 2. Volatile organic compound - Wikipedia [en.wikipedia.org]

- 3. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three Arabidopsis Fatty Acyl-Coenzyme A Reductases, FAR1, FAR4, and FAR5, Generate Primary Fatty Alcohols Associated with Suberin Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]